molecular formula C17H18F3N3O3 B1672770 Fleroxacin CAS No. 79660-72-3

Fleroxacin

カタログ番号: B1672770
CAS番号: 79660-72-3
分子量: 369.34 g/mol
InChIキー: XBJBPGROQZJDOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フレロキサシンは、広範囲の抗菌活性を示す合成フルオロキノロン系抗生物質です。特に、さまざまなグラム陽性菌およびグラム陰性菌に対して効果的です。 この化合物は、無症候性膀胱炎、腎盂腎炎、淋病、細菌性腸炎、旅行者下痢症、および呼吸器感染症などの感染症の治療に使用されます .

2. 製法

合成経路と反応条件: フレロキサシンは、複数段階のプロセスによって合成されます。合成は、6,7,8-トリフルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルエステルの調製から始まります。この中間体は、2-ブロモエタノールでアルキル化されて、6,7,8-トリフルオロ-1,4-ジヒドロ-4-オキソキノリン-3-カルボン酸を生成します。

工業生産方法: フレロキサシンの工業生産には、同じ複数段階のプロセスを使用した大規模合成が含まれます。反応条件は、高収率と純度を確保するために最適化されています。 このプロセスには、所望の製品品質を達成するために、温度、pH、および反応時間の厳格な制御が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Fleroxacin is synthesized through a multi-step process. The synthesis begins with the preparation of 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is then alkylated with 2-bromoethanol to produce 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same multi-step process. The reaction conditions are optimized to ensure high yield and purity. The process includes stringent control of temperature, pH, and reaction time to achieve the desired product quality .

化学反応の分析

反応の種類: フレロキサシンは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: フレロキサシンは、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

    還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

    置換: 置換反応は、多くの場合、アミンまたはチオールなどの求核剤を伴います。

生成される主要な生成物: これらの反応から生成される主要な生成物には、脱フッ素化および環化誘導体、および環開裂酸化生成物が含まれます .

科学的研究の応用

Pharmacological Profile

Fleroxacin demonstrates potent antibacterial activity, with minimum inhibitory concentrations (MICs) of less than 2 mg/L against 90% of tested strains, making it effective against a range of pathogens including Enterobacteriaceae and methicillin-sensitive staphylococci . The drug is available in both oral and intravenous formulations, facilitating its use in various clinical settings.

Key Pharmacokinetic Properties

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours after administration of a 400 mg dose.
  • Bioavailability : Close to 100% for oral doses.
  • Protein Binding : Approximately 23% bound to plasma proteins.
  • Elimination : Renal clearance accounts for 60-70% of the drug's elimination, with an elimination half-life of 10 to 12 hours .

Clinical Applications

This compound has been evaluated for its efficacy in treating several types of infections:

Urinary Tract Infections (UTIs)

This compound has shown high bacteriological cure rates (around 90% or higher) in both uncomplicated and complicated UTIs. Dosages typically range from 200 mg to 400 mg once daily .

Respiratory Tract Infections

In cases of acute-on-chronic bronchitis and nonpneumococcal pneumonia, this compound has demonstrated clinical cure rates of 84-100%. It is particularly effective when pathogens are known to be sensitive to fluoroquinolones .

Skin and Soft Tissue Infections

Clinical studies indicate that this compound is effective in treating skin and soft tissue infections, achieving similar cure rates compared to standard therapies .

Gonorrhea and Chancroid

This compound has been used successfully in treating uncomplicated gonorrhea and chancroid, with cure rates exceeding 80% .

Bone and Joint Infections

Preliminary studies suggest that a once-daily dose of 400 mg can achieve bacteriological cure rates around 80% for bone and joint infections .

Comparative Studies

A randomized clinical trial compared the efficacy of a this compound-rifampicin regimen against standard therapies for staphylococcal infections. The study reported a cure rate of 78% for the this compound-rifampicin group versus 75% for the standard therapy group, indicating comparable effectiveness with potentially shorter hospital stays (12 days vs. 23 days) for the this compound group .

Adverse Effects

The tolerability profile of this compound is consistent with other fluoroquinolones, with gastrointestinal disturbances being the most common adverse effects. A pooled analysis indicated that approximately 27% of patients reported adverse events when treated with either oral or intravenous formulations .

作用機序

フレロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって抗菌効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、および組換えに不可欠です。 これらの酵素を阻害することで、フレロキサシンは細菌のDNAのスーパーコイル構造を破壊し、細胞死をもたらします .

類似の化合物:

  • シプロフロキサシン
  • レボフロキサシン
  • オフロキサシン
  • ノルフロキサシン

比較: フレロキサシンは、特定の細菌株に対する活性を高める構造修飾によって、フルオロキノロンの中で独特です。シプロフロキサシンおよびレボフロキサシンと比較して、フレロキサシンは半減期が長く、1日1回の投与が可能です。 また、組織への浸透性が高く、さまざまな体組織の感染症の治療に効果的です .

類似化合物との比較

  • Ciprofloxacin
  • Levofloxacin
  • Ofloxacin
  • Norfloxacin

Comparison: Fleroxacin is unique among fluoroquinolones due to its specific structural modifications, which enhance its activity against certain bacterial strains. Compared to ciprofloxacin and levofloxacin, this compound has a longer half-life, allowing for once-daily dosing. It also shows higher tissue penetration, making it effective in treating infections in various body tissues .

生物活性

Fleroxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-negative and some Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Spectrum of Activity

This compound exhibits potent in vitro activity against a wide range of pathogens, particularly:

  • Gram-negative bacteria : Effective against Enterobacteriaceae and other non-fermenters.
  • Gram-positive bacteria : Active against methicillin-sensitive Staphylococcus aureus and other staphylococci.

The drug is available in both oral and intravenous formulations, which facilitates its use in various clinical settings .

This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to bacterial cell death, making it effective in treating infections caused by susceptible organisms .

Treatment Applications

This compound has been evaluated for several infections, including:

  • Urinary Tract Infections (UTIs) : High bacteriological cure rates (around 90%).
  • Gonorrhea and Chancroid : Approximately 100% cure rate in uncomplicated cases.
  • Complicated Infections : Effective in treating skin and soft tissue infections, lower respiratory tract infections, and typhoid fever .

Case Studies

  • Staphylococcal Infections :
    A randomized clinical trial compared the efficacy of an oral regimen combining this compound with rifampicin against standard parenteral treatments (flucloxacillin or vancomycin). The study reported a cure rate of 78% for the this compound-rifampicin group compared to 75% for standard therapy. The median hospital stay was significantly shorter in the this compound group (12 days vs. 23 days) .
  • Surgical Infections :
    In a clinical study involving surgical patients, the overall efficacy rate of this compound was reported at 85.2%, with excellent or good ratings in most cases .

Comparative Efficacy

This compound's cure rates have been comparable or superior to those of other antibiotics such as penicillins and cephalosporins. For instance, in cases of pyelonephritis and bacterial enteritis, the effectiveness of this compound was noted to exceed 80% .

Adverse Effects

The tolerability profile of this compound is generally consistent with that of other fluoroquinolones. Common adverse events include:

  • Gastrointestinal disturbances
  • Central nervous system effects
  • Skin reactions, including phototoxicity

Recent pooled data indicate that approximately 27% of patients reported adverse effects when treated with either 200 mg or 400 mg doses daily .

Comparison with Other Fluoroquinolones

In direct comparisons, the incidence of adverse effects from a 400 mg once-daily dose of this compound was similar to that observed with other fluoroquinolones like ofloxacin and ciprofloxacin .

特性

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBPGROQZJDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046714
Record name Fleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

79660-72-3
Record name Fleroxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79660-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fleroxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fleroxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLEROXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fleroxacin
Reactant of Route 2
Reactant of Route 2
Fleroxacin
Reactant of Route 3
Reactant of Route 3
Fleroxacin
Reactant of Route 4
Reactant of Route 4
Fleroxacin
Reactant of Route 5
Fleroxacin
Reactant of Route 6
Reactant of Route 6
Fleroxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。